![molecular formula C14H14N2O4S B2597442 N-(4-ethylphenyl)-2-nitrobenzenesulfonamide CAS No. 296275-18-8](/img/structure/B2597442.png)
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide
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Overview
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (color, form) and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It may also involve studying the compound’s reactivity .Scientific Research Applications
- Researchers have synthesized amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA). These hydrogels exhibit swelling behavior influenced by factors such as pH, time, temperature, and salinity of water .
- A derivative of N-(4-ethylphenyl)-2-nitrobenzenesulfonamide, called 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) , has been synthesized. TEtPP shows promise in photodynamic antimicrobial therapy, mitigating microbial resistance .
Hydrogel Synthesis and Swelling Behavior
Photodynamic Antimicrobial Activity
Antimalarial and Antioxidant Efficacy
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of N-(4-ethylphenyl)-2-nitrobenzenesulfonamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
It is plausible that the compound could influence various pathways due to its potential interactions with different proteins and enzymes .
Result of Action
Based on its potential interactions with various targets, it could influence a range of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-nitrobenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-7-9-12(10-8-11)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXSDZXXYRPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide |
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